Cyclohexadecane

CAS No.: 295-65-8

Cat. No.: VC3903121

Molecular Formula: C16H32

Molecular Weight: 224.42 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 295-65-8 |

|---|---|

| Molecular Formula | C16H32 |

| Molecular Weight | 224.42 g/mol |

| IUPAC Name | cyclohexadecane |

| Standard InChI | InChI=1S/C16H32/c1-2-4-6-8-10-12-14-16-15-13-11-9-7-5-3-1/h1-16H2 |

| Standard InChI Key | JJWIOXUMXIOXQN-UHFFFAOYSA-N |

| SMILES | C1CCCCCCCCCCCCCCC1 |

| Canonical SMILES | C1CCCCCCCCCCCCCCC1 |

Introduction

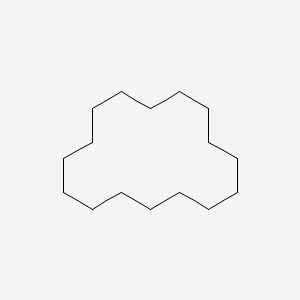

Chemical Structure and Molecular Characteristics

Cyclohexadecane belongs to the cycloalkane family, comprising a 16-carbon ring saturated with single bonds. Its molecular formula, C₁₆H₃₂, corresponds to a general formula of CₙH₂ₙ for cyclic alkanes. The IUPAC name, cyclohexadecane, reflects its 16-membered ring structure. The compound’s symmetry and ring strain are critical to its physical and chemical behavior. Unlike smaller cycloalkanes (e.g., cyclohexane), cyclohexadecane exhibits reduced ring strain due to its larger size, enabling greater conformational flexibility .

Molecular Geometry and Bonding

The carbon-carbon bond lengths in cyclohexadecane average 1.54 Å, consistent with typical sp³ hybridized C–C single bonds. The bond angles approximate the tetrahedral ideal (109.5°), though slight deviations occur due to ring puckering. X-ray crystallography and computational models reveal a non-planar "crown" conformation, minimizing torsional strain through alternating gauche and trans arrangements of adjacent carbons .

Physical and Thermodynamic Properties

Cyclohexadecane’s physical properties are influenced by its molecular weight (224.4253 g/mol) and cyclic structure. The following table summarizes key thermodynamic data derived from experimental studies:

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point (K) | 332.0–333.7 | DSC, TRC | |

| Boiling Point (K at 0.001 bar) | 368.7 | Reduced Pressure | |

| Enthalpy of Fusion (kJ/mol) | 4.18 | Calorimetry |

Phase Transitions

The melting point variability (332–333.7 K) arises from polymorphic crystal forms. Differential Scanning Calorimetry (DSC) reveals two distinct crystal phases, with the higher melting phase (333.7 K) dominating under standard conditions . The enthalpy of fusion (4.18 kJ/mol) aligns with trends observed in larger cycloalkanes, where increased ring size reduces strain energy and stabilizes the liquid phase .

Volatility and Solubility

Cyclohexadecane’s low volatility (boiling point of 368.7 K at 0.001 bar) makes it suitable for high-temperature applications. It is sparingly soluble in polar solvents but miscible with hydrocarbons like hexane and toluene, a trait leveraged in lubricant formulations .

Conformational Analysis and Molecular Dynamics

The conformational landscape of cyclohexadecane has been extensively studied using molecular dynamics (MD) simulations. A landmark 14.5-nanosecond simulation at 450 K provided insights into its gauche-trans equilibria and transition modes .

Conformer Populations

The MD study identified four dominant conformers:

-

All-trans (tt): Linear arrangement with minimal ring puckering.

-

Gauche-trans (gt): Single gauche defect introducing subtle puckering.

-

Double-gauche (gg): Two adjacent gauche defects creating pronounced bends.

-

Gauche-trans-gauche (gtg): Complex puckering with alternating defects.

The probability ratios derived from the simulation are:

These ratios suggest that gauche defects are energetically favorable, stabilizing the ring through reduced torsional strain .

Dynamic Transitions

Key transition modes observed include:

-

Gauche Migration: Movement of a gauche defect along the ring.

-

Gauche-Pair Creation: Simultaneous formation of two adjacent gauche defects.

Autocorrelation analysis revealed a dihedral angle relaxation time of 0.8 ps, indicating rapid interconversion between conformers .

Derivatives and Related Compounds

Cyclohexadecane serves as a precursor for specialized derivatives, enhancing its utility in synthetic chemistry.

1,2-Diethylcyclohexadecane

This derivative (C₂₀H₄₀) incorporates ethyl groups at positions 1 and 2, altering its physical properties. The branched structure increases molecular weight (280.5 g/mol) and reduces melting point (est. 300–305 K) compared to the parent compound .

Cyclohexadecane-1,5,9,13-tetrathione

The tetrathione derivative (C₁₆H₂₄S₄) replaces four CH₂ groups with sulfur atoms, introducing thioketone functionalities. This modification enhances polarity and enables coordination chemistry applications, though its biological activity remains unexplored .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume